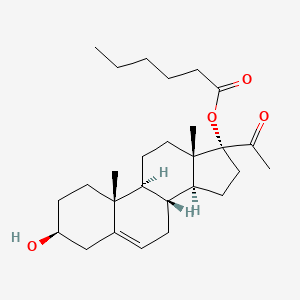

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is a synthetic steroid derivative. It is part of the pregnane steroid family, which includes compounds that are structurally related to progesterone. This compound is characterized by its hydroxyl groups at the 3beta and 17 positions and a hexanoate ester at the 17 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate typically involves multiple steps starting from a suitable steroid precursor. The hydroxylation at the 3beta and 17 positions can be achieved through selective oxidation reactions. The esterification at the 17 position with hexanoic acid is usually performed under acidic conditions using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Hydroxylation: Using specific oxidizing agents to introduce hydroxyl groups at the desired positions.

Esterification: Reacting the hydroxylated steroid with hexanoic acid in the presence of a catalyst.

Purification: Employing techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate undergoes several types of chemical reactions, including:

Oxidation: Can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce deoxy derivatives.

Scientific Research Applications

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, immune response, and reproductive functions.

Comparison with Similar Compounds

Similar Compounds

- 3beta,17alpha-Dihydroxypregn-5-en-20-one

- 3beta,16alpha-Dihydroxypregn-5-en-20-one

- 3beta,21-Dihydroxypregn-5-en-20-one

Uniqueness

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate is unique due to the presence of the hexanoate ester at the 17 position, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its stability and bioavailability compared to similar compounds.

Biological Activity

3beta,17-Dihydroxypregn-5-en-20-one 17-hexanoate, also known as hexanoate ester of a steroid hormone, exhibits significant biological activity due to its structural similarity to natural steroid hormones. This compound has been studied for its potential therapeutic applications in various biological systems, including its effects on cancer cell proliferation, hormonal regulation, and metabolic processes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C23H38O3

- Molecular Weight : 370.55 g/mol

The compound features a pregnene backbone with hydroxyl groups at the 3 and 17 positions, which contribute to its biological activity by mimicking the action of endogenous steroids.

The biological activity of this compound is largely attributed to its ability to interact with steroid hormone receptors, influencing gene expression and cellular signaling pathways. It has been shown to exhibit both androgenic and estrogenic activities, which can modulate various physiological processes.

Antiproliferative Effects

Research indicates that this compound possesses antiproliferative properties against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.45 | Induction of apoptosis |

| DU145 (Prostate Cancer) | 0.70 | Cell cycle arrest |

| A549 (Lung Cancer) | 0.80 | Inhibition of proliferation |

These results suggest that the compound may serve as a potential chemotherapeutic agent by inhibiting the growth of cancer cells through apoptosis and cell cycle modulation.

Hormonal Activity

Due to its structural similarity to natural steroids, this compound can bind to androgen and estrogen receptors, leading to hormonal effects such as:

- Regulation of reproductive functions

- Influence on metabolic pathways

- Potential impact on bone density

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

- Prostate Cancer Research : In another investigation involving DU145 prostate cancer cells, the compound was found to induce G1 phase cell cycle arrest. This effect was associated with altered expression levels of cyclins and cyclin-dependent kinases.

Properties

CAS No. |

94201-44-2 |

|---|---|

Molecular Formula |

C27H42O4 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |

InChI |

InChI=1S/C27H42O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h9,20-23,29H,5-8,10-17H2,1-4H3/t20-,21+,22-,23-,25-,26-,27-/m0/s1 |

InChI Key |

UNRVSFSDQNHLOX-YOEZIVMMSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)C |

Canonical SMILES |

CCCCCC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.